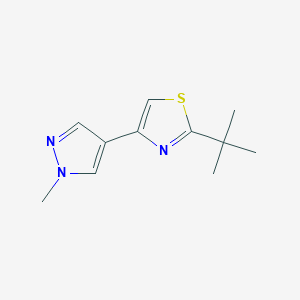![molecular formula C15H25NO2 B7629957 (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, also known as JNJ-7925476, is a novel compound that has shown promising results in scientific research.
Mecanismo De Acción
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), which means that it inhibits the reuptake of both serotonin and norepinephrine in the brain. By increasing the levels of these neurotransmitters, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been shown to have a dose-dependent effect on the levels of serotonin and norepinephrine in the brain. It also has a longer half-life than other SNRIs, which may lead to more sustained effects on neurotransmitter levels. In addition, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been shown to have minimal effects on other neurotransmitters, such as dopamine, which may reduce the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone is its selectivity for serotonin and norepinephrine reuptake inhibition, which may reduce the risk of off-target effects. However, its longer half-life may also make it more difficult to study in lab experiments, as it may require longer washout periods between experiments. In addition, its novelty means that there is still much to learn about its effects and potential applications.
Direcciones Futuras
There are several future directions for research on (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone. One area of interest is its potential use in combination with other drugs, such as antipsychotics or mood stabilizers, for the treatment of complex psychiatric disorders. Another area of interest is its potential use in non-psychiatric disorders, such as chronic pain or irritable bowel syndrome, where serotonin and norepinephrine may play a role in symptomatology. Finally, further studies are needed to better understand the long-term effects and safety of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, particularly in vulnerable populations such as pregnant women or children.
Métodos De Síntesis
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves the reaction of 8-methyl-2-azaspiro[4.5]decan-2-amine with oxalyl chloride and 2-methyltetrahydrofuran to form the corresponding acid chloride, which is then reacted with 2-methyltetrahydrofuran and sodium methoxide to yield (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone.
Aplicaciones Científicas De Investigación
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotion.
Propiedades
IUPAC Name |
(8-methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12-4-6-15(7-5-12)8-9-16(11-15)14(17)13-3-2-10-18-13/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHPUWVKCMCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCN(C2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)

![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)

![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)


